molecular formula C18H24N6 B606438 BzDANP CAS No. 1994258-88-6

BzDANP

Cat. No.: B606438
CAS No.: 1994258-88-6
M. Wt: 324.43
InChI Key: WJNRGGQXDIDZAN-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-Bis(3-aminopropyl)benzo[c][1,8]naphthyridine-3,6-diamine typically involves multicomponent reactions. One common method is the multicomponent reaction of substituted aromatic aldehydes, 2-aminopyridine, and malononitrile or methyl or ethyl cyanoacetate in the presence of catalysts such as N,N,N’,N’-tetrabromobenzene-1,3-disulfonamide or poly(N,N’-dibromo-N-ethylbenzene-1,3-disulfonamide) . Another approach involves the dehydrogenative coupling of (2-aminopyridin-3-yl)methanol and secondary alcohol to form the naphthyridine core .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of green chemistry and atom economy are often applied to develop more efficient and environmentally friendly synthetic routes.

Chemical Reactions Analysis

Types of Reactions

N,N’-Bis(3-aminopropyl)benzo[c][1,8]naphthyridine-3,6-diamine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the naphthyridine core.

    Substitution: Substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Substitution reactions typically involve nucleophiles such as amines or halides under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthyridine derivatives with additional oxygen-containing functional groups, while reduction may result in the formation of amine derivatives.

Mechanism of Action

The mechanism of action of N,N’-Bis(3-aminopropyl)benzo[c][1,8]naphthyridine-3,6-diamine involves its interaction with specific molecular targets and pathways. The compound’s naphthyridine core can bind to various biological macromolecules, such as DNA and proteins, leading to the inhibition of essential biological processes. This binding can result in the disruption of cellular functions, ultimately leading to cell death in the case of antibacterial or anticancer applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,N’-Bis(3-aminopropyl)benzo[c][1,8]naphthyridine-3,6-diamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its dual amine groups allow for versatile chemical modifications and interactions with biological targets, making it a valuable compound in medicinal chemistry and materials science.

Properties

CAS No.

1994258-88-6

Molecular Formula

C18H24N6

Molecular Weight

324.43

IUPAC Name

3-N,6-N-bis(3-aminopropyl)benzo[c][1,8]naphthyridine-3,6-diamine

InChI

InChI=1S/C18H24N6/c19-9-3-11-21-16-8-7-15-13-5-1-2-6-14(13)17(22-12-4-10-20)24-18(15)23-16/h1-2,5-8H,3-4,9-12,19-20H2,(H2,21,22,23,24)

InChI Key

WJNRGGQXDIDZAN-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C3=C(N=C(C=C3)NCCCN)N=C2NCCCN

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

BzDANP;  Benzo-DANP;  Benzo DANP;  BenzoDANP

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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